molecular formula C16H11Cl2N5O3S B4548657 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4548657
M. Wt: 424.3 g/mol
InChI Key: BGPGJKQHFQSPTA-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H11Cl2N5O3S and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.9959658 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, which include N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide, has been synthesized and evaluated for their antimicrobial as well as antitubercular activity. These compounds have shown promising results against bacteria such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, comparable to standard antibiotics like Ampicillin. Moreover, their potential as antitubercular agents has been confirmed through molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), highlighting their potential in treating tuberculosis (Shingare et al., 2022).

Catalysis in Organic Synthesis

This compound derivatives have been utilized as efficient and homogeneous catalysts in the synthesis of various heterocyclic compounds, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media. This catalytic application is significant due to its compliance with green chemistry protocols, highlighting mild and neutral reaction conditions, high yields, and short reaction times (Khazaei et al., 2015).

Inhibition of Cyclooxygenase-2 (COX-2)

Sulfonamide-containing 1,5-diarylpyrazole derivatives, a class that includes this compound, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo. These compounds have shown potent and selective inhibition of COX-2, indicating their potential for treating conditions like rheumatoid arthritis and osteoarthritis without the long plasma half-life associated with earlier COX-2 inhibitors (Penning et al., 1997).

Carbonic Anhydrase Inhibitory Activities

A series of polymethoxylated-pyrazoline benzene sulfonamides, including derivatives of this compound, have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds have shown superior CA inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the nanomolar range. This suggests their potential application in treating conditions related to dysregulated carbonic anhydrase activity (Kucukoglu et al., 2016).

Properties

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3S/c17-11-5-2-1-4-10(11)8-23-9-12(18)16(19-23)22-27(24,25)14-7-3-6-13-15(14)21-26-20-13/h1-7,9H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGJKQHFQSPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NON=C43)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.